molecular formula C18H15Cl2N3O3 B12011742 N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide

N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide

Cat. No.: B12011742
M. Wt: 392.2 g/mol
InChI Key: JOYLQSVOKZNRLA-SRZZPIQSSA-N
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Description

N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide is a useful research compound. Its molecular formula is C18H15Cl2N3O3 and its molecular weight is 392.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H15Cl2N3O3

Molecular Weight

392.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H15Cl2N3O3/c1-2-9-26-13-6-3-5-12(10-13)11-21-23-18(25)17(24)22-15-8-4-7-14(19)16(15)20/h2-8,10-11H,1,9H2,(H,22,24)(H,23,25)/b21-11+

InChI Key

JOYLQSVOKZNRLA-SRZZPIQSSA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Biological Activity

N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group and an enoxyphenyl moiety, which are significant for its biological activity. Its molecular formula is C17H15Cl2N3OC_{17}H_{15}Cl_2N_3O, and it has a molecular weight of 354.23 g/mol. The structure can be represented as follows:

N 2 3 dichlorophenyl N E 3 prop 2 enoxyphenyl methylideneamino oxamide\text{N 2 3 dichlorophenyl N E 3 prop 2 enoxyphenyl methylideneamino oxamide}

Anticancer Properties

Research indicates that N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide exhibits anticancer activity . A study demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction via caspase activation
HT-29 (Colon)15.0Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound also shows antimicrobial properties . It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest significant antimicrobial potential.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide is primarily attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in cell proliferation.
  • Receptor Modulation : It modulates receptor activity linked to apoptosis and cell survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Breast Cancer Cells : A recent investigation examined the effects of the compound on MCF-7 cells, revealing a significant reduction in cell viability and induction of apoptosis at concentrations above 10 µM.
  • Antimicrobial Efficacy : Another study focused on its antibacterial properties, demonstrating effective inhibition against multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

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